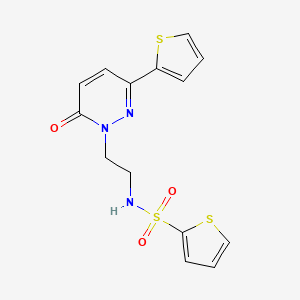
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been recognized for their potent antimicrobial properties. The compound could be investigated for its efficacy against a range of bacterial and fungal species. Its structure suggests potential activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Research could focus on determining its minimum inhibitory concentration (MIC) and exploring its use as a novel antimicrobial agent .
Anticancer Potential
The thiophene moiety is often associated with anticancer activity. This compound could be synthesized and characterized to evaluate its cytotoxic effects on various cancer cell lines, such as human lung cancer cells. Studies could aim to compare its efficacy with existing chemotherapy agents and investigate its mechanism of action .
Anti-inflammatory Applications
Given the therapeutic importance of thiophene derivatives in anti-inflammatory treatments, this compound could be assessed for its ability to inhibit inflammatory mediators. It could potentially be developed into a drug for treating chronic inflammatory diseases .
Antioxidant Properties
The oxidative stress response is crucial in many diseases. This compound could be tested for its antioxidant capacity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify its ability to scavenge free radicals. This could lead to applications in preventing or treating oxidative stress-related conditions .
Kinase Inhibition
Kinases play a significant role in signaling pathways that control cell growth and metabolism. The compound could be explored as a kinase inhibitor, with potential applications in treating diseases such as cancer, where dysregulated kinase activity is a common feature .
Antipsychotic and Anti-anxiety Effects
The structural complexity of this compound suggests potential neurological applications. Research could be directed towards evaluating its effects on central nervous system targets, potentially leading to new treatments for psychiatric disorders .
Antifungal and Antimicrobial Coatings
Due to its potential antimicrobial properties, this compound could be used in the development of antifungal and antimicrobial coatings for medical devices, implants, or hospital surfaces to reduce the risk of infection .
Material Science Applications
Thiophene derivatives can act as metal complexing agents. This compound could be utilized in the creation of new materials with specific electronic or photonic properties, which could have applications in the field of material science .
properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c18-13-6-5-11(12-3-1-9-21-12)16-17(13)8-7-15-23(19,20)14-4-2-10-22-14/h1-6,9-10,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZZVVDHQNQPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

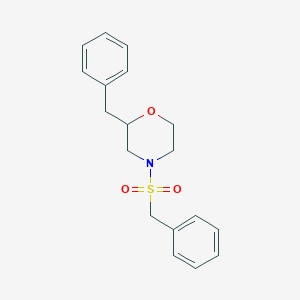
![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)
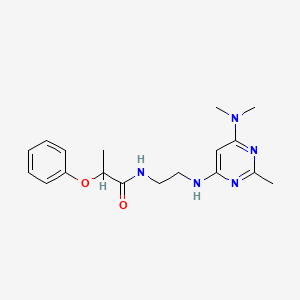

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917094.png)
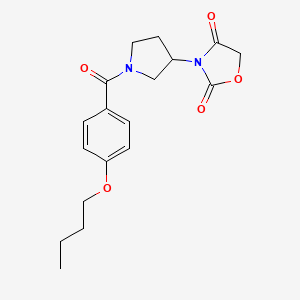
![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)
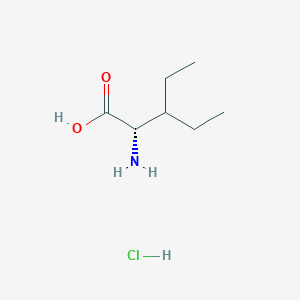
![Benzo[b]thiophen-2-yl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone](/img/structure/B2917103.png)
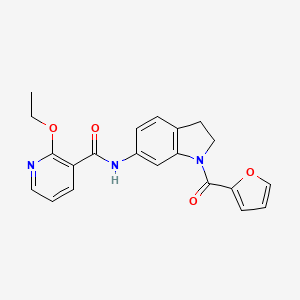
![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)